molecular formula C10H14F3N2O15P3 B15240453 5-(Trifluoromethyl)uridine 5'-triphosphate

5-(Trifluoromethyl)uridine 5'-triphosphate

Cat. No.: B15240453
M. Wt: 552.14 g/mol
InChI Key: DAJCGGSDTUDPOM-UAKXSSHOSA-N
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Description

5-(Trifluoromethyl)uridine 5’-triphosphate is a modified nucleoside triphosphate It consists of a uridine base with a trifluoromethyl group at the 5-position, linked to a ribose sugar, which is further esterified with three phosphate groups at the 5’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)uridine 5’-triphosphate typically involves multiple steps:

    Synthesis of 5-(Trifluoromethyl)uridine: This step involves the introduction of a trifluoromethyl group to the uridine molecule. This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.

    Phosphorylation: The 5-(Trifluoromethyl)uridine is then phosphorylated to form the triphosphate. This is usually done using phosphorylating reagents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of 5-(Trifluoromethyl)uridine 5’-triphosphate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)uridine 5’-triphosphate can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Phosphorylation/Dephosphorylation: The triphosphate group can be added or removed under specific enzymatic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like trifluoromethylating agents (e.g., CF3I) are used.

    Phosphorylation: Phosphorylating agents such as POCl3 in the presence of bases like pyridine.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted uridine derivatives can be formed.

    Phosphorylation Products: Mono-, di-, and triphosphate derivatives of 5-(Trifluoromethyl)uridine.

Scientific Research Applications

5-(Trifluoromethyl)uridine 5’-triphosphate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of modified nucleic acids.

    Biology: Studied for its role in RNA synthesis and function.

    Medicine: Investigated for its antiviral and anticancer properties. It can inhibit viral replication by incorporating into viral RNA, leading to chain termination.

    Industry: Potential use in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)uridine 5’-triphosphate involves its incorporation into RNA or DNA, where it can disrupt normal nucleic acid function. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes involved in nucleic acid synthesis, leading to inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil (5-FU): A widely used anticancer agent that inhibits thymidylate synthase.

    5-Fluoro-2’-deoxyuridine (FdUrd): Another fluorinated pyrimidine with anticancer properties.

    Trifluorothymidine (TFT): Used in antiviral therapies.

Uniqueness

5-(Trifluoromethyl)uridine 5’-triphosphate is unique due to the presence of the trifluoromethyl group, which can enhance its stability and binding affinity compared to other fluorinated nucleotides. This makes it a promising candidate for therapeutic applications.

Properties

Molecular Formula

C10H14F3N2O15P3

Molecular Weight

552.14 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H14F3N2O15P3/c11-10(12,13)3-1-15(9(19)14-7(3)18)8-6(17)5(16)4(28-8)2-27-32(23,24)30-33(25,26)29-31(20,21)22/h1,4-6,8,16-17H,2H2,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22)/t4-,5-,6-,8-/m1/s1

InChI Key

DAJCGGSDTUDPOM-UAKXSSHOSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(F)(F)F

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(F)(F)F

Origin of Product

United States

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